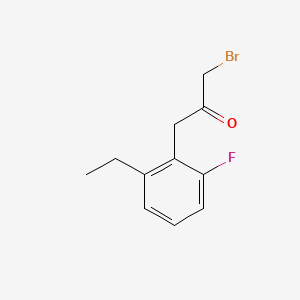
1-Bromo-3-(2-ethyl-6-fluorophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2-ethyl-6-fluorophenyl)propan-2-one is an organic compound with the molecular formula C11H12BrFO. This compound is characterized by the presence of a bromine atom, an ethyl group, and a fluorine atom attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(2-ethyl-6-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(2-ethyl-6-fluorophenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-ethyl-6-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives like azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-Bromo-3-(2-ethyl-6-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-ethyl-6-fluorophenyl)propan-2-one involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds.
Reduction and Oxidation: The carbonyl group can undergo reduction or oxidation, altering the compound’s chemical properties and reactivity.
Enzyme Interaction: The compound may interact with enzymes, affecting their activity and function in biological systems.
Comparison with Similar Compounds
1-Bromo-3-(2-ethyl-6-fluorophenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-3-(2-fluorophenyl)propan-2-one: Lacks the ethyl group, leading to different reactivity and applications.
1-Bromo-3-(2-ethylphenyl)propan-2-one: Lacks the fluorine atom, affecting its chemical properties and biological activity.
1-Bromo-3-(2-ethyl-6-chlorophenyl)propan-2-one: Contains a chlorine atom instead of fluorine, resulting in different chemical behavior.
Properties
Molecular Formula |
C11H12BrFO |
|---|---|
Molecular Weight |
259.11 g/mol |
IUPAC Name |
1-bromo-3-(2-ethyl-6-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C11H12BrFO/c1-2-8-4-3-5-11(13)10(8)6-9(14)7-12/h3-5H,2,6-7H2,1H3 |
InChI Key |
XUWWYOISXZHNIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)F)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















